Cas no 1567123-84-5 (1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

1-(2-methylfuran-3-yl)pentane-1,3,4-trione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylfuran-3-yl)pentane-1,3,4-trione
- EN300-1125360
- 1567123-84-5
-
- Inchi: 1S/C10H10O4/c1-6(11)9(12)5-10(13)8-3-4-14-7(8)2/h3-4H,5H2,1-2H3
- InChI Key: TYBMSNPWUSHGDI-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1C)C(CC(C(C)=O)=O)=O
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 64.4Ų
1-(2-methylfuran-3-yl)pentane-1,3,4-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125360-1.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1125360-10.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1125360-10g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.05g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1125360-2.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1125360-5.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1125360-0.25g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1125360-1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 1g |
$414.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
Enamine | EN300-1125360-0.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.5g |
$397.0 | 2023-10-26 |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on 1-(2-methylfuran-3-yl)pentane-1,3,4-trione
1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5): An Overview of Its Structure, Properties, and Applications
1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest for both academic and industrial applications.
The molecular structure of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione consists of a pentane backbone with three ketone groups (trione) and a substituted furan ring. The presence of the 2-methylfuran moiety imparts specific chemical and physical properties to the molecule. The furan ring is known for its aromaticity and reactivity, while the trione functionality contributes to the compound's stability and reactivity in various chemical reactions.
Recent studies have highlighted the potential applications of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione in medicinal chemistry. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione has also shown potential as an antioxidant. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound effectively scavenges free radicals and protects cells from oxidative damage. This property makes it a valuable candidate for use in formulations aimed at preventing or treating oxidative stress-related diseases.
The synthesis of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione has been extensively studied to optimize its production for large-scale applications. One common synthetic route involves the condensation of 2-methylfuran with an appropriate pentanoyl chloride derivative followed by further functional group manipulations to introduce the trione functionality. This synthetic method has been refined to improve yield and purity, making it suitable for both laboratory-scale synthesis and industrial production.
The physical properties of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione, such as its melting point, solubility, and stability under various conditions, have been well-characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-based reactions and formulations.
In terms of safety and handling, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione should be managed with standard laboratory precautions due to its reactivity with certain chemicals. It is important to store the compound in a cool, dry place away from strong oxidizers and other reactive substances to ensure its stability and safety.
The potential applications of 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in polymer synthesis due to its ability to form stable cross-links under specific conditions. This property could lead to the development of novel materials with enhanced mechanical properties and durability.
In conclusion, 1-(2-Methylfuran-3-yl)pentane-1,3,4-trione (CAS No. 1567123-84-5) is a versatile compound with a unique molecular structure that offers promising applications in various fields. Its anti-inflammatory and antioxidant properties make it a valuable candidate for drug development, while its synthetic accessibility and physical properties support its use in materials science. Ongoing research continues to uncover new aspects of this compound's potential, further solidifying its importance in both academic and industrial settings.
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